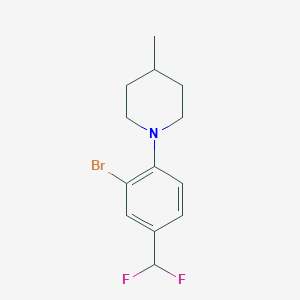

1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine

Description

Properties

IUPAC Name |

1-[2-bromo-4-(difluoromethyl)phenyl]-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrF2N/c1-9-4-6-17(7-5-9)12-3-2-10(13(15)16)8-11(12)14/h2-3,8-9,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNCZVJUAGDBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193415 | |

| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-17-5 | |

| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-[2-bromo-4-(difluoromethyl)phenyl]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Information

The following information provides details regarding the preparation and analysis of chemical compounds, reagents, and experimental procedures. This includes safety measures, purification techniques, and analytical methods used.

- All reagents and solvents were obtained from commercial suppliers and used without further purification unless otherwise stated.

- Reactions were conducted in oven-dried glassware under a nitrogen atmosphere.

- Purification methods included thin layer chromatography (TLC) and strong cation exchange chromatography.

- Products were analyzed using \$$^{1}\$$H NMR and \$$^{13}\$$C NMR spectroscopy. High-resolution mass spectra were obtained at the EPSRC UK National Mass Spectrometry Facility at Swansea University.

Synthetic Procedures

Several general procedures were employed for the synthesis of target molecules. These methods involve Suzuki-Miyaura coupling reactions followed by reduction of the resulting dihydropyridines.

General Procedure A: Optimization

Reactants: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol, 1 equiv.), catalyst, base (3 eq.), and methyl 4-bromobenzoate (54 mg, 0.25 mmol, 1 equiv.)

- Combine reactants in a 2–5 mL microwave vial, cap, and purge.

- Add 1,4-dioxane (800 µL) and water (200 µL).

- Stir the reaction mixture at 80 °C for 4 hours.

- Add MeOH (2 mL) and the appropriate hydrogen source, then stir for 16 hours at room temperature.

- Dilute with ethyl acetate and filter through Celite.

- Remove the solvent in vacuo and perform \$$^{1}\$$H NMR on the crude material.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (1 mol%, 2 mg) | Hydrogen Source | Base | Ratio of Products |

|---|---|---|---|---|

| 1 | Pd(dppf)Cl\$$_2\$$*.DCM | H\$$_2\$$ (balloon) | K\$$2\$$CO\$$3\$$ | 100:0 |

| 2 | Pd(dppf)Cl\$$_2\$$*.DCM | Et\$$_3\$$SiH (3 eq.) | K\$$2\$$CO\$$3\$$ | 74:26 |

| 3 | Pd(dppf)Cl\$$_2\$$*.DCM | Et\$$_3\$$SiH (3 eq.) | K\$$2\$$CO\$$3\$$ | 39:61 |

| 4 | PdXPhosG2 | NH\$$4\$$HCO\$$2\$$ (10 eq.) | K\$$3\$$PO\$$4\$$ | 28:72 |

| 5 | PdXPhosG2 | NH\$$4\$$HCO\$$2\$$ (10 eq.) | K\$$3\$$PO\$$4\$$ | 80:20 |

| 6 | PdXPhosG2 | NH\$$4\$$HCO\$$2\$$ (10 eq.) | K\$$3\$$PO\$$4\$$ | 100:0 |

General Procedure B: General Substrate Scope

Reactants: Boronic ester/acid (0.25 mmol, 1 equiv.), PdXPhosG2 (2 mg, 0.0025 mmol, 0.01 equiv.), 10% Pd/C (32 mg, 0.04 mmol, 0.12 equiv.), K\$$3\$$PO\$$4\$$ (159 mg, 0.75 mmol, 3 equiv.), and aryl halide (0.25 mmol, 1 equiv.)

- Combine reactants in a 2–5 mL microwave vial, cap, and purge.

- Add 1,4-dioxane (800 µL) and water (200 µL).

- Stir the reaction mixture at 80 °C for 4 hours.

- Add NH\$$4\$$HCO\$$2\$$ in MeOH (1.25 M) (158 mg NH\$$4\$$HCO\$$2\$$ in 2 mL MeOH, 10 eq. 2.5 mmol).

- Stir for 16 hours at room temperature.

- De-cap the vial, dilute the reaction mixture with ethyl acetate, filter through Celite, and rinse with further ethyl acetate.

- Remove the solvent in vacuo and purify the crude material.

General Procedure C: Wax Capsule

Reactants: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol, 1 equiv.), PdXPhosG2 (2 mg, 0.0025 mmol, 0.01 equiv.), 10% Pd/C (32 mg, 0.04 mmol, 0.12 equiv.), K\$$3\$$PO\$$4\$$ (159 mg, 0.75 mmol, 3 equiv.), aryl halide (0.25 mmol, 1 eq.), and a wax capsule containing ammonium formate (158 mg, 2.5 mmol, 10 equiv.)

- Combine reactants in a boiling tube and cap with a Suba Seal, purge with nitrogen, then charge with 1,4-dioxane (800 µL), water (200 µL), and MeOH (2 mL).

- Stir the reaction at 65 °C for 16 hours.

- Filter through Celite and concentrate in vacuo before purification.

- Heat ≥65% paraffin wax in a conical flask until fully melted and transfer to an unturned Suba Seal using a glass pipette.

- Place an NMR tube in the molten wax to create a hollow center and hold for ~1 minute until the wax has solidified.

- Fold over the Suba Seal to free the wax capsule, add ammonium formate, and drip molten wax over the open capsule to fully encapsulate the ammonium formate.

- Dip the full capsule in a conical flask of molten wax twice to ensure a full seal, then allow to cool to room temperature.

Array Synthesis

This procedure describes a method for parallel synthesis using test tubes.

Reactants: Bpin (0.125 mmol, 1 eq.), PdXPhosG2 (1 mg, 0.00125 mmol, 0.01 eq.), Pd/C (16 mg, 0.015 mmol, 0.12 eq.), K\$$3\$$PO\$$4\$$ (79 mg, 0.375 mmol, 3 eq.), and aryl halide (0.125 mmol, 1 eq.)

- Combine reactants in a test tube sealed with a Suba Seal and purge with nitrogen, then add 1,4-dioxane and water.

- Stir the reaction mixture at 80 °C for 4 hours, followed by the addition of NH\$$4\$$HCO\$$2\$$ in MeOH (1.25 M) (79 mg NH\$$4\$$HCO\$$2\$$ in 1 mL MeOH, 10 eq. 1.25 mmol).

- Stir for 16 hours at room temperature before adding 1,4-dinitrobenzene and filtering through Celite.

- Concentrate in vacuo to afford the crude material, on which a \$$^{1}\$$H NMR is performed. Conversion is determined by using 1,4-dinitrobenzene as an internal standard.

Table 2: Array Synthesis Results

| Entry | BPin (mg) | Aryl Halide (mg/µL) | Product | Conversion (%) |

|---|---|---|---|---|

| 1 | 39 | 26 | 98 | |

| 2 | 39 | 16 µL | Quant. | |

| 3 | 39 | 16 µL | 94 | |

| 4 | 39 | 12 µL | 79 | |

| 5 | 39 | 30 | 99 | |

| 6 | 39 | 26 | 95 | |

| 7 | 26 | 26 | 95 | |

| 8 | 26 | 16 µL | 80 | |

| 9 | 26 | 16 µL | 79 | |

| 10 | 26 | 12 µL | 54 | |

| 11 | 26 | 30 | 64 | |

| 12 | 26 | 26 | 71 | |

| 13 | 27 | 26 | 86 | |

| 14 | 27 | 16 µL | 75 | |

| 15 | 27 | 16 µL | 62 | |

| 16 | 27 | 12 µL | 66 | |

| 17 | 27 | 30 | 54 | |

| 18 | 27 | 26 | 69 | |

| 19 | 30 | 26 | 98 | |

| 20 | 30 | 16 µL | 58 | |

| 21 | 30 | 16 µL | 70 | |

| 22 | 30 | 12 µL | 38 | |

| 23 | 30 | 30 | 50 | |

| 24 | 30 | 26 | - |

Example Synthesis: tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate

- General Procedure B: Using methyl 4-bromobenzoate (54 mg, 0.25 mmol, 1 equiv.) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol, 1 equiv.). The crude material was taken up in ethyl acetate and washed with water (2 x 10 mL) and brine (10 mL), dried with Na\$$2\$$SO\$$4\$$, and concentrated in vacuo to afford the title compound as a white amorphous solid (79.6 mg, 99%).

- General Procedure C: Using methyl 4-bromobenzoate (54 mg, 0.25 mmol, 1 equiv.) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol, 1 equiv.) and purified by flash column chromatography (20% EtOAc/PE) to afford the title compound as a white amorphous solid (36.7 mg, 46%).

- υmax (neat): 2973, 2930, 2848, 1719, 1688 cm$$^{-1}\$$

- \$$^{1}\$$H NMR (500 MHz, CDCl\$$3\$$): δ 7.97 (d, 2H, 2 x ArH, J = 8.3 Hz), 7.26 (d, 2H, 2 x ArH, J = 8.3 Hz), 4.25 (br. s, 2H, 2 x CH), 3.89 (s, 3H, OCH\$$3\$$), 2.91 (br. s, 2H, 2 x CH), 2.51 (tt, 1H, CH, J = 11.4, 3.9 Hz), 1.74 (br. d, 2H, 2 x CH\$$2\$$), 1.47 (s, 9H, 3 x CH\$$3\$$), 1.27 (qd, 2H, 2 x CH\$$_2\$$, J = 12.5, 4.2 Hz)

- \$$^{13}\$$C NMR (126 MHz, CDCl\$$_3\$$): δ 172.0, 154.7, 144.0, 129.7, 128.3, 79.4, 52.1, 43.8, 41.4, 28.5

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the difluoromethyl group or the piperidine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include reduced difluoromethyl groups and modified piperidine rings.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a critical building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. The presence of the brominated difluoromethylphenyl group enhances the compound's binding affinity to biological targets, making it suitable for drug development aimed at treating conditions such as schizophrenia and other psychiatric disorders.

Mechanism of Action

The interaction of 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine with specific receptors or enzymes is crucial for its pharmacological effects. The bromine and difluoromethyl substituents increase the compound's reactivity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.

Material Science

Development of Advanced Materials

The unique properties of this compound make it an attractive candidate for developing advanced materials, including polymers and coatings. Its structural features can be exploited to create materials with enhanced durability and specific functional properties.

Chemical Biology

Molecular Probes

In chemical biology, 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine acts as a molecular probe to study biological processes at the molecular level. It can be used to investigate interactions within cellular pathways or to inhibit specific enzymes, providing insights into various biological mechanisms.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against cancer cell lines. The following table summarizes findings related to its cytotoxicity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine | HT-29 | TBD | Inhibition of cell cycle progression |

| PIB-SO | M21 | 0.5 | G2/M phase arrest and apoptosis induction |

| CA-4 | MCF7 | 0.3 | Disruption of microtubule dynamics |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Case Studies

Several case studies have been conducted to evaluate the biological activity of piperidine derivatives similar to 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine:

- Induction of Apoptosis : In one study, modifications in the piperidine structure significantly impacted their ability to induce apoptosis in cancer cells. A derivative demonstrated an increase in apoptotic cell populations from 4.3% to 61.4% after treatment.

- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in treated cells, leading to inhibited proliferation and increased apoptosis rates.

Research Applications

The potential applications of 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine are extensive:

- Anticancer Agent : Due to its ability to inhibit tumor growth and induce apoptosis.

- Biochemical Probe : Investigated for its role in various biological assays that require specific enzyme inhibition or receptor modulation.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated difluoromethylphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Potency and Therapeutic Indices

Evidence from 1-(1-phenylcyclohexyl)-4-methylpiperidine (a PCP analog) highlights the impact of substituents on pharmacological profiles. This compound exhibited lower ataxia potency (0.05–2.15 × PCP) and a narrow therapeutic index, indicating reduced safety margins compared to other analogs like 1-[1-(2-thienyl)-cyclohexyl]-piperidine . The 4-methylpiperidine moiety in the target compound may similarly influence potency and safety, though the difluoromethyl group could enhance metabolic stability compared to non-fluorinated analogs.

Table 1: Pharmacological Comparison of Piperidine Analogs

| Compound | Ataxia Potency (Relative to PCP) | Therapeutic Index | Key Substituents |

|---|---|---|---|

| 1-(1-Phenylcyclohexyl)-4-methylpiperidine | 0.05–2.15 | Low | Phenyl, 4-methylpiperidine |

| 1-[1-(2-Thienyl)-cyclohexyl]-piperidine | High | High | Thienyl, piperidine |

| Target Compound* | N/A | N/A | Difluoromethyl, bromo, 4-methylpiperidine |

*Data extrapolated from structural analogs.

Structural and Functional Group Variations

Aromatic Ring Modifications

- Bromo and Fluoro Substituents: Compounds like 1-[(2-bromo-6-fluorophenyl)methyl]piperidine () and {1-[(2-bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine () demonstrate that halogen positioning affects bioactivity.

- Nitro vs. Difluoromethyl Groups : 1-[(2-Bromo-5-nitrophenyl)methyl]-4-ethyl-4-methylpiperidine () contains a nitro group, which is strongly electron-withdrawing. In contrast, the target’s difluoromethyl group offers moderate electron withdrawal with improved metabolic stability, a critical factor in drug design .

Piperidine Substitutions

- 4-Methylpiperidine : The 4-methyl group in the target compound is shared with 1-(1-phenylcyclohexyl)-4-methylpiperidine () and Vicriviroc Maleate (). This substitution may reduce conformational flexibility, affecting binding to targets like sigma receptors or CCR5 .

- N-Benzyl Derivatives : Analogs such as N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide () highlight the role of N-substituents in modulating selectivity and isomer complexity, a challenge absent in the target compound’s simpler structure .

Physicochemical Properties

Table 2: Molecular Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound | C₁₃H₁₅BrF₂N | 301.2* | Bromo, difluoromethyl, 4-methylpiperidine |

| 1-[(2-Bromo-5-nitrophenyl)methyl]-4-ethyl-4-methylpiperidine | C₁₅H₂₁BrN₂O₂ | 341.24 | Bromo, nitro, ethyl |

| {1-[(2-bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine | C₁₃H₁₈BrFN₂ | 301.20 | Bromo, fluoro, methanamine |

*Estimated based on structural similarity to .

Biological Activity

1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and difluoromethyl groups on the phenyl ring, along with the piperidine moiety, suggests a complex interaction profile with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine and fluorine substituents enhance its reactivity and binding affinity to various enzymes and receptors, which may lead to diverse biological effects, including antiproliferative activity against cancer cells.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of similar piperidine derivatives in various cancer cell lines. For instance, compounds with structural similarities have demonstrated significant cytotoxicity in nanomolar ranges against multiple cancer types, including colon carcinoma (HT-29), melanoma (M21), and breast carcinoma (MCF7) .

Table 1: Antiproliferative Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine | HT-29 | TBD | Inhibition of cell cycle progression |

| PIB-SO | M21 | 0.5 | G2/M phase arrest and apoptosis induction |

| CA-4 | MCF7 | 0.3 | Disruption of microtubule dynamics |

Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.

Case Studies

In a recent study on piperidine derivatives, several compounds were assessed for their ability to induce apoptosis in cancer cells. The results indicated that modifications in the piperidine structure significantly impacted their biological activity. For example, one derivative showed an increase in apoptotic cell populations from 4.3% to 61.4% after treatment, indicating strong pro-apoptotic effects .

Specific Findings

- Cell Cycle Arrest : The compound was found to induce G2/M phase arrest in treated cells, leading to inhibited proliferation and increased apoptosis rates.

- Cytotoxic Mechanisms : Compounds similar to 1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine have been shown to disrupt microtubule formation, a critical process for cell division, thereby enhancing their cytotoxicity against tumor cells .

Research Applications

1-(2-Bromo-4-(difluoromethyl)phenyl)-4-methylpiperidine is being explored for its potential as:

- Anticancer Agent : Due to its ability to inhibit tumor growth and induce apoptosis.

- Biochemical Probe : Investigated for its role in various biological assays that require specific enzyme inhibition or receptor modulation.

Q & A

Advanced Research Question

- NMR Analysis : Use -NMR to confirm the difluoromethyl group’s presence (δ ~ -110 to -120 ppm) and -NMR to verify piperidine ring conformation (e.g., axial vs. equatorial methyl group via coupling constants) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., halogen bonding between bromine and adjacent molecules) .

- Mass Spectrometry : High-resolution ESI-MS can detect isotopic patterns for bromine (1:1 ratio for /) and validate molecular formula .

What safety protocols are critical during handling and storage of this compound?

Basic Research Question

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential toxicity (H315/H319 hazards) .

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber glass to prevent photodegradation. Incompatible with strong oxidizers (e.g., peroxides) .

- Waste Disposal : Neutralize with dilute NaOH (for acidic byproducts) before incineration .

How can computational modeling predict the compound’s reactivity or biological targets?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution (bromine site) or piperidine ring puckering effects on reactivity .

- Molecular Docking : Screen against databases (e.g., PDB) to identify potential enzyme targets (e.g., kinases, GPCRs) based on piperidine’s pharmacophore similarity .

- ADMET Prediction : Tools like SwissADME can estimate bioavailability and blood-brain barrier penetration using logP and PSA values .

What strategies address contradictory data in biological activity assays?

Advanced Research Question

- Dose-Response Curves : Repeat assays with varying concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis) .

- Control Experiments : Test metabolites (e.g., N-oxidized piperidine derivatives) to rule out off-target effects .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to confirm specificity .

How can the compound’s stability under physiological conditions be assessed?

Basic Research Question

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hr. Monitor degradation via HPLC-MS; observe hydrolysis of the difluoromethyl group at acidic pH .

- Plasma Stability : Expose to human plasma (37°C, 1–6 hr). Quantify remaining compound using LC-MS/MS .

- Light Sensitivity : Conduct accelerated aging under UV light (254 nm) to identify photodegradants .

What methodologies enable scalable synthesis for preclinical studies?

Advanced Research Question

- Flow Chemistry : Implement continuous-flow reactors for bromination and coupling steps to improve yield (>80%) and reduce reaction time .

- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C or Pd on mesoporous silica) to reduce metal contamination .

- Design of Experiments (DoE) : Apply factorial design (e.g., temperature, solvent ratio) to optimize parameters with minimal runs .

How does the difluoromethyl group influence the compound’s electronic properties?

Basic Research Question

- Electron-Withdrawing Effect : The -CF₂H group decreases electron density at the aromatic ring (confirmed via Hammett σₚ values), enhancing electrophilic substitution at the bromine site .

- Hydrogen Bonding : Fluorine atoms participate in weak H-bonding with solvent (e.g., DMSO), affecting solubility (logS ~ -3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.